2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines. This compound features a chloropyridine moiety and a dihydropyrimidinone structure, which are significant in medicinal chemistry due to their biological activities. The presence of the chloropyridine group enhances its potential as a pharmacophore, making it of interest for various therapeutic applications.
This compound can be synthesized from commercially available starting materials, including 2-chloropyridine and appropriate methylating agents. The synthesis typically involves multi-step reactions that may include cyclization processes and functional group transformations.
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is classified as a heterocyclic organic compound. It is specifically categorized under pyrimidines, which are six-membered aromatic rings containing nitrogen atoms.
The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:
The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reactions and confirm product formation.
The molecular structure of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be represented as follows:
The chemical reactivity of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one includes:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction monitoring and product isolation may involve chromatographic techniques.
The mechanism of action for compounds like 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors.
Research has indicated that similar compounds exhibit activity through modulation of enzyme pathways or receptor interactions, although specific data on this compound's mechanism may require further investigation.
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one has potential applications in:
Dihydropyrimidinones (DHPMs) represent a cornerstone of medicinal chemistry, classified as "privileged structures" due to their intrinsic ability to interact with diverse biological targets. First identified by Evans in 1988, privileged structures are molecular scaffolds capable of binding multiple receptor classes, streamlining drug discovery [1] [4]. The DHPM core gained prominence through the Biginelli reaction, a three-component condensation of urea/thiourea, aldehydes, and β-keto esters, reported in 1893 [1] [4]. This reaction remained underutilized until the late 20th century, when the pharmacological potential of DHPMs became evident through compounds like the mitotic kinesin Eg5 inhibitor monastrol and the HIV gp-120 binder batzelladine A [1] [4].
The scaffold’s versatility stems from its hydrogen-bonding capacity, aromatic stacking potential, and stereoelectronic properties, enabling interactions with enzymes, receptors, and nucleic acids. DHPM derivatives exhibit a staggering array of bioactivities: anti-HIV, antitumor, antihypertensive, antimicrobial, and anti-inflammatory effects [1] [4]. For example, 5-fluorouracil (a pyrimidine analog) inhibits thymidylate synthase in cancer cells, while emivirine acts as a non-nucleoside reverse transcriptase inhibitor against HIV [1]. The table below highlights key DHPM-based therapeutics:
Table 1: Biologically Active Dihydropyrimidinone Derivatives
Compound | Biological Activity | Role/Target |
---|---|---|
Monastrol | Anticancer | Mitotic kinesin Eg5 inhibitor |
Batzelladine A | Anti-HIV | Blocks HIV gp-120-CD4 binding |
5-Fluorouracil | Antineoplastic | Thymidylate synthase inhibitor |
SQ 32926 | Antihypertensive | Calcium channel blocker |
Emivirine | Anti-HIV | Non-nucleoside RT inhibitor |
Chloropyridine-DHPM hybrids exemplify strategic molecular hybridization, merging the metallophilic affinity and π-stacking capability of chloropyridines with the target versatility of DHPMs. The chlorine atom at the 2-position of pyridine enhances electrophilicity for nucleophilic substitution and improves membrane permeability, while the adjacent nitrogen enables coordination with kinases and receptors [3] [9]. This hybrid architecture is pivotal in overcoming drug resistance, particularly in antiviral and anticancer contexts.
In HIV therapy, flow-chemistry-synthesized DHPM-chloropyridine hybrids (e.g., compound 1l) inhibit reverse transcriptase (RT) at nanomolar concentrations (IC₅₀ = 0.08 µM), rivaling nevirapine. These compounds bind the RT allosteric pocket, with the chloropyridine moiety enhancing potency against drug-resistant strains (e.g., K103N/Y181C mutants) by forming halogen bonds with Pro236 [3]. In oncology, such hybrids target tyrosine kinases like MET and SHP2. For instance, the 1,6-naphthyridinone-chloropyridine hybrid 20j inhibits MET kinase (IC₅₀ = 8.3 nM) and suppresses tumor growth in xenograft models (TGI = 83.7%), leveraging chloropyridine’s role in ATP-competitive binding [9].
Table 2: Design Principles for Chloropyridine-DHPM Hybrid Therapeutics
Hybrid Component | Pharmacochemical Role | Therapeutic Outcome |
---|---|---|
2-Chloropyridin-4-yl | Enhances electrophilicity & binding affinity | Targets kinase ATP pockets |
DHPM core | Provides hydrogen-bonding sites | Enables allosteric enzyme inhibition |
C6-Methyl group | Modulates lipophilicity | Optimizes bioavailability |
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 1258640-22-0) embodies a structurally optimized chloropyridine-DHPM hybrid with emerging relevance in precision medicine. Its design integrates three critical pharmacophores:
Though direct mechanistic studies of this compound are nascent, structural analogs demonstrate compelling activities. For example, pyrazolopyrazine-based DHPM hybrids (e.g., TK-642) inhibit SHP2 phosphatase (IC₅₀ = 2.7 nM) by binding an allosteric "tunnel" site, disrupting oncogenic RAS/ERK signaling in esophageal cancer [6]. Similarly, chloropyridine-DHPM hybrids suppress MET kinase activity, impeding cancer cell proliferation (IC₅₀ = 5.73 µM in KYSE-520 cells) and inducing apoptosis [9]. The compound’s physicochemical profile (moderate logP, H-bond acceptors/donors) aligns with Lipinski’s rules, suggesting favorable drug-likeness for in vivo applications [3] [9].
Table 3: Experimental Evidence for Target Interactions of Chloropyridine-DHPM Analogs
Target | Assay Type | Activity | Proposed Binding Mechanism |
---|---|---|---|
HIV Reverse Transcriptase | MAGI-CCR5 assay | IC₅₀ = 0.08–8.0 µM | Allosteric site halogen bonding |
MET Kinase | HTRF® kinase assay | IC₅₀ = 8.3–76.6 nM | ATP-pocket competitive inhibition |
SHP2 Phosphatase | Enzymatic inhibition | IC₅₀ = 2.7 nM | Tunnel-site allostery |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5